3,3-Difluoro-3-phenylpropanoic acid

Description

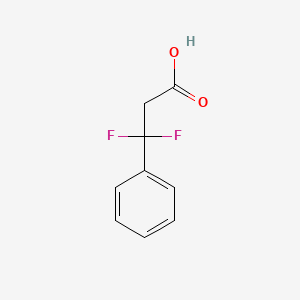

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWQHUMEKKWWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507967-83-0 | |

| Record name | 3,3-difluoro-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Difluoro 3 Phenylpropanoic Acid

Direct Fluorination Approaches

Direct fluorination involves the introduction of fluorine atoms onto a carbon skeleton that already resembles the final product. These methods are often valued for their efficiency and atom economy.

Electrophilic fluorination introduces fluorine using a reagent that acts as an "F+" source. These reactions typically target electron-rich centers such as enols or enolates. A common strategy involves the fluorination of β-ketoester precursors, such as ethyl 3-oxo-3-phenylpropionate (B1241230). For instance, the reaction of ethyl 3-oxo-3-phenylpropionate with a hypervalent iodine compound in the presence of hydrogen fluoride (B91410) can yield the monofluorinated product, which can be a step towards difluorination. mdpi.com

Another approach is the direct α-fluorination of phenylacetic acid derivatives. Using a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate formed with a strong base, or by generating an enediolate with a Lewis acid and an organic base, these substrates can react with electrophilic fluorine sources like Selectfluor®. nih.gov A divergent strategy for fluorinating phenylacetic acid derivatives can be induced by a charge-transfer complex between Selectfluor® and 4-(dimethylamino)pyridine (DMAP), where non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids. nih.govmpg.de

Table 1: Electrophilic Fluorination Approaches

| Precursor | Fluorinating Agent/System | Key Transformation | Reference |

|---|---|---|---|

| Ethyl 3-oxo-3-phenylpropionate | Hypervalent iodine/HF | Formation of ethyl 2-fluoro-3-oxo-3-phenylpropionate | mdpi.com |

| Phenylacetic acid derivatives | Selectfluor®/Base or Lewis Acid | Direct α-fluorination via enolate/silyl ketene acetal | nih.gov |

| Phenylacetic acid derivatives | Selectfluor®/DMAP (non-aqueous) | Formation of α-fluoro-α-arylcarboxylic acids | nih.govmpg.de |

Nucleophilic fluorination employs a fluoride source (F-) to displace a leaving group or open a strained ring. A primary route to gem-difluoro compounds, those with two fluorine atoms on the same carbon, is the deoxofluorination of a carbonyl group. Reagents such as sulfur tetrafluoride (SF4), diethylaminosulfur trifluoride (DAST), and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are capable of converting the carbonyl group of a ketone or aldehyde into a difluoromethylene (CF2) group. beilstein-journals.orgorganic-chemistry.orgacs.org For example, a precursor like 3-oxo-3-phenylpropanoic acid could theoretically be converted to the target compound using such reagents.

The fluorination of alkynes also presents a pathway. Gold-catalyzed hydrofluorination of alkynes using a DMPU/HF complex can yield gem-difluoromethylene compounds. organic-chemistry.org Similarly, combining a Brønsted acid with a fluoride source like Bu4NBF4 can achieve the gem-difluorination of carbon-carbon triple bonds. nih.gov

Table 2: Nucleophilic Fluorination Reagents

| Reagent | Typical Substrate | Transformation | Reference |

|---|---|---|---|

| Sulfur Tetrafluoride (SF4) | Ketones, Aldehydes | Deoxofluorination (C=O to CF2) | acs.org |

| DAST / Deoxo-Fluor | Ketones, Aldehydes | Deoxofluorination (C=O to CF2) | beilstein-journals.orgorganic-chemistry.org |

| DMPU/HF (with Au catalyst) | Alkynes | Hydrofluorination to gem-difluoro compounds | organic-chemistry.org |

| Tf2NH/Bu4NBF4 | Alkynes | gem-Difluorination of triple bonds | nih.gov |

Radical fluorination methods involve the generation of a carbon-centered radical which then reacts with a fluorine source. The direct fluorination of benzylic C(sp³)–H bonds is a powerful strategy. beilstein-journals.org Phenylacetic acids can undergo benzylic fluorination via a charge-transfer complex formed between Selectfluor® and an organic base like 4-(dimethylamino)pyridine (DMAP). nih.govmpg.de The reaction mechanism can be switched between a decarboxylative route and a direct C-H fluorination route based on the solvent system. nih.govmpg.de

Copper(I) catalysis with N-fluorobenzenesulfonimide (NFSI) can also promote the fluorination of benzylic C-H bonds. beilstein-journals.org The process involves a copper(I)-mediated fluorine abstraction to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical is subsequently trapped by a fluorine source. beilstein-journals.org

Decarboxylative fluorination is a prominent method where a carboxylic acid is converted into an alkyl fluoride with the loss of carbon dioxide. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® is a particularly effective method. nih.govnih.govorganic-chemistry.org This radical process is proposed to proceed through a high-valent silver intermediate. nih.govnih.gov

This technique can be adapted for the synthesis of gem-difluoro compounds from malonic acid derivatives. For example, the selective mono- or double fluorodecarboxylation of malonic acids can be controlled to yield either α-fluoro carboxylic acids or gem-difluoroalkanes. semanticscholar.org A key precursor for 3,3-Difluoro-3-phenylpropanoic acid would be a suitably substituted phenylmalonic acid, which upon double decarboxylative fluorination would yield the desired gem-difluorinated product structure. The selective decarboxylative fluorination of 3-oxo-3-phenylpropionic acid has also been studied as a benchmark reaction. researchgate.netresearchgate.net

Table 3: Decarboxylative Fluorination Systems

| Catalyst/Reagent System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| AgNO₃ / Selectfluor® | Aliphatic Carboxylic Acids | Alkyl Fluorides | nih.govorganic-chemistry.org |

| Silver Salt / Selectfluor® II | Malonic Acids | gem-Difluoroalkanes | semanticscholar.org |

| Not specified | 3-Oxo-3-phenylpropionic acid | α-Fluoromethyl ketones | researchgate.netresearchgate.net |

Multistep Synthetic Routes from Precursors

These routes involve building the target molecule from simpler, functionalized starting materials through a sequence of reactions.

Syntheses can commence from phenol (B47542) derivatives. For instance, phenols can react with gem-difluorocarbene precursors or bromodifluoroalkyl compounds to form aryl gem-difluoromethyl ethers, which can then be further elaborated. beilstein-journals.org An alternative strategy involves the hydrophenolation of gem-difluoroalkenes, where phenols are added across the double bond in a "fluorine-retentive" manner to yield β,β-difluorophenethyl aryl ethers. nih.gov

Carboxylic acid derivatives other than those used in direct fluorination also serve as valuable starting points. Cinnamic acid and its derivatives, such as cinnamoyl chloride, are logical precursors. nii.ac.jp Cinnamoyl chloride can be synthesized from benzaldehyde (B42025) and ketene, followed by treatment with thionyl chloride. nii.ac.jp Fluorination of the double bond of a cinnamic acid derivative would be a key step in such a pathway. For example, fluorination of cinnamyl alcohol derivatives with a PhIO/HF·py system can produce 2-aryl-3,3-difluoro-1-propanols, which could then be oxidized to the desired carboxylic acid. organic-chemistry.org

Condensation and Subsequent Fluorination Sequences

A common strategy for the synthesis of α,α-difluorinated carbonyl compounds, including acids and ketones, involves the initial construction of a β-ketoester or β-keto acid precursor via a condensation reaction, followed by a fluorination step. For the preparation of a precursor to this compound, such as 3-oxo-3-phenylpropanoic acid, a Claisen condensation or a similar reaction can be employed. This is often followed by decarboxylative fluorination.

The selective decarboxylative fluorination of 3-oxo-3-phenylpropionic acid serves as a benchmark reaction for these types of transformations. researchgate.netresearchgate.net This process typically involves the reaction of the β-keto acid with an electrophilic fluorinating agent. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the fluorinating agent. A second fluorination event followed by decarboxylation can lead to the formation of difluorinated products. researchgate.net The process can also be designed to yield monofluorinated products depending on the reaction conditions and the stoichiometry of the fluorinating agent. researchgate.net

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of synthetic routes to fluorinated compounds are highly dependent on the careful optimization of reaction conditions and the choice of reagents.

For instance, in decarboxylative aldol (B89426) reactions using potassium 2,2-difluoro-3-oxo-3-phenylpropanoate as a difluoroenolate precursor, optimization of various parameters has been shown to be critical. rsc.org Key factors that are often screened include the choice of solvent, the Lewis acid/base system, and the presence of additives like water. In one study, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, and a combination of zinc chloride (ZnCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) provided the highest yields. rsc.org The addition of a catalytic amount of water was also found to be beneficial, as strictly anhydrous conditions resulted in lower product yields. rsc.org

Similarly, the decarboxylative fluorination of β-keto acids like 3-oxo-3-phenylpropionic acid has been the subject of extensive optimization studies. researchgate.net Parameters such as temperature, the nature of the fluorinating reagent (e.g., Selectfluor®), the type of base (e.g., alkali carbonates), and the pH of the reaction medium have a significant impact on the product distribution and yield. researchgate.netresearchgate.net These reactions are often monitored in real-time using techniques like ¹⁹F NMR to track the formation of products and byproducts, allowing for fine-tuning of the conditions. researchgate.netresearchgate.net

Table 1: Optimization of Decarboxylative Aldol Reaction Conditions Data derived from studies on the reaction of potassium 2,2-difluoro-3-oxo-3-phenylpropanoate with an aldehyde. rsc.org

| Entry | Lewis Acid/Base | Solvent | Additive (equiv.) | Yield (%) |

| 1 | ZnCl₂ | THF | None | Lower Yield |

| 2 | ZnCl₂/TMEDA | THF | None | -- |

| 3 | ZnCl₂/TMEDA | Dioxane | H₂O (1.0) | -- |

| 4 | ZnCl₂/TMEDA | THF | H₂O (1.0) | 98 |

| 5 | MgCl₂/TMEDA | THF | H₂O (1.0) | -- |

| 6 | ZnCl₂/TMEDA | THF | H₂O (0) | Lower Yield |

Table 2: Influence of Base on Decarboxylative Monofluorination Data derived from studies on the monofluorination of 3-oxo-3-phenylpropionic acid with Selectfluor®. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Combined Yield (%)* |

| 1 | NaHCO₃ | water/MeOH | 60 | -- |

| 2 | KHCO₃ | water/MeOH | 60 | -- |

| 3 | Cs₂CO₃ | water/MeOH | 60 | High |

| 4 | K₂CO₃ | water/MeOH | 60 | Moderate |

| 5 | Li₂CO₃ | water/MeOH | 60 | Low |

*Combined yields of monofluorinated acid and its decarboxylated product.

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of fluorinated molecules is a significant challenge. While methods for the direct asymmetric synthesis of this compound are not widely reported, strategies developed for structurally related chiral fluorinated compounds, such as β,β-difluoro-α-amino acids, illustrate the key principles. These include asymmetric catalysis and the use of chiral auxiliaries. nih.gov

Asymmetric Catalysis in Difluorination

Asymmetric catalysis, employing either small organic molecules (organocatalysis) or transition metal complexes with chiral ligands, represents a powerful approach to enantiomerically enriched fluorinated compounds. nih.govnih.govsfu.ca

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, phosphines, and other small molecules can catalyze reactions with high enantioselectivity. For example, the biomimetic enantioselective researchgate.netrsc.org-proton shift of β,β-difluoro-α-imine amides has been successfully catalyzed by chiral quinine (B1679958) derivatives. nih.gov This approach provides access to a range of chiral β,β-difluoro-α-amino amides in good yields and with high enantioselectivities. nih.gov The optimization of these reactions involves screening different catalyst structures and solvents, with toluene (B28343) often proving to be the solvent of choice. nih.gov This methodology demonstrates the potential of organocatalysis to control stereocenters adjacent to a difluorinated carbon.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral complexes of metals such as palladium, nickel, and rhodium are effective in a variety of enantioselective transformations. For instance, the enantioselective addition of difluoroenoxysilanes to aldehydes can be catalyzed by cationic palladium aqua complexes, providing a route to chiral α,α-difluoro-β-hydroxy ketones. researchgate.net Furthermore, the asymmetric synthesis of fluorinated amino acid derivatives has been achieved using chiral Ni(II) complexes. nih.govsfu.ca In these systems, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Optimization typically involves screening different bases, solvents, and reaction temperatures to maximize both yield and diastereomeric excess. nih.govsfu.ca

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for stereoselective synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

Strategies for the asymmetric synthesis of β,β-difluoro-α-amino acid derivatives include the use of chiral auxiliaries. nih.gov For example, chiral oxazolidinones, which are readily prepared from amino alcohols, are widely used auxiliaries. wikipedia.org They can be acylated and then subjected to stereoselective alkylation or aldol reactions. Similarly, pseudoephedrine can be used to form chiral amides that undergo diastereoselective enolate alkylation. wikipedia.org

In the context of fluorinated compounds, a chiral α,α-difluoro-β-amino acid has been used as a component in the Ugi reaction to prepare difluorinated pseudopeptides. researchgate.net The starting chiral amino acid was itself prepared via a Reformatsky-type reaction involving a chiral oxazolidine, demonstrating the utility of auxiliary-based methods in building complex fluorinated molecules. researchgate.net

Biocatalytic Transformations for Chiral Difluorinated Acids

Biocatalysis has become an indispensable method for producing enantiomerically pure compounds, leveraging the high selectivity of enzymes to facilitate chiral resolutions. escholarship.org This approach is particularly valuable in the synthesis of chiral difluorinated acids, offering a sustainable and highly selective alternative to conventional chemical methods. escholarship.org The intersection of fluorine chemistry and biocatalysis is a growing field, addressing the challenge that fluorine-processing enzymes are rare in nature. escholarship.org

A primary biocatalytic strategy is the enzymatic kinetic resolution of racemic esters, such as the ethyl ester of this compound. This process utilizes enzymes, most commonly lipases, that preferentially hydrolyze one enantiomer of the ester, resulting in a mixture of an enantioenriched acid and the unreacted, also enantioenriched, ester. These can then be separated. For example, lipases have been successfully used in the kinetic resolution of various phenylalkyl carboxylic acid esters, achieving high enantiomeric purity. nih.gov

Another significant biocatalytic route is the asymmetric reduction of a prochiral precursor, such as a β-keto ester, to a chiral hydroxy ester, which can then be converted to the desired acid. nih.govmdpi.com Ketoreductases (KREDs) are often employed for this transformation, and the process can be designed as a dynamic kinetic resolution (DKR) where the substrate is racemized in situ, allowing for a theoretical yield of 100% for a single stereoisomer. nih.govrsc.org For instance, various KREDs have been used to reduce α-substituted-β-ketoesters to the corresponding α-substituted-β-hydroxyesters with high diastereoselectivity and enantioselectivity. nih.gov

The effectiveness of these biocatalytic methods depends on several factors, including the specific enzyme, substrate, solvent, and reaction conditions. rsc.org The use of enzymes can also circumvent the need for protecting groups, a key principle of green chemistry, as their high specificity allows them to target a single site on a complex molecule. acs.org

Table 1: Examples of Biocatalytic Transformations for Chiral Acid Synthesis

| Enzyme Type | Reaction Type | Substrate Example | Product Example | Key Feature |

| Lipase | Kinetic Resolution | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutyric acid | High enantioselectivity nih.gov |

| Ketoreductase (KRED) | Dynamic Reductive Kinetic Resolution | α-substituted-β-ketoester | α-substituted-β-hydroxyester | High yield and stereoselectivity nih.gov |

| Lactate Dehydrogenase (LDH) | Asymmetric Reduction | 3,3,3-Trifluoro-2-oxopropionic acid | (R)- or (S)-Trifluorolactic acid | Produces optically pure α-hydroxy acids nih.gov |

| Aldolase | Aldol Addition | Fluoropyruvate | Fluorinated aldol products | Creates new C-C bonds with stereocenters escholarship.org |

Sustainable and Green Chemistry Aspects in Synthesis

The integration of green chemistry principles into the synthesis of organofluorine compounds like this compound is critical for minimizing environmental impact. numberanalytics.comnumberanalytics.com This involves a shift away from traditional fluorination methods that often use hazardous reagents like hydrogen fluoride (HF) and fluorine gas (F2), which are toxic, corrosive, and require significant energy input. numberanalytics.comagchemigroup.eu

Key aspects of a greener approach include:

Safer Reagents: A major focus is the development and use of less hazardous and more environmentally benign fluorinating agents. numberanalytics.com Alternatives to traditional reagents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.com Recent breakthroughs have demonstrated methods to produce fluorochemicals directly from fluorspar (a mineral feedstock) using safer reagents like oxalic acid under mild, room-temperature conditions, bypassing the dangerous hydrogen fluoride intermediate. agchemigroup.euacs.org This innovation could significantly reduce risks and costs associated with fluorochemical production. agchemigroup.eu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.orgpaperpublications.org For example, using catalytic hydrogen for reduction has a 100% atom economy, whereas a sodium borohydride (B1222165) reduction is significantly lower. acs.org

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure reduces energy consumption. paperpublications.org Technologies like microwave-assisted synthesis can dramatically shorten reaction times and improve energy efficiency compared to conventional heating. paperpublications.org

Use of Catalysis: Catalytic processes are superior to stoichiometric ones as they reduce waste by being used in small amounts and allowing for recycling. acs.orgpaperpublications.org Both biocatalysts (enzymes) and chemical catalysts play a role. For instance, zeolite catalysts are now used for rearrangements that previously required sulfuric acid, thereby eliminating acid waste. paperpublications.org

Safer Solvents and Reaction Conditions: Green chemistry promotes replacing volatile organic compounds (VOCs) with safer alternatives like water, supercritical CO2, or conducting reactions in solvent-free systems. paperpublications.org Electrochemical fluorination is a promising technique that can be performed under mild conditions, often using more environmentally friendly solvent systems. numberanalytics.com

Design for Degradation: A forward-thinking principle is to design chemical products that break down into harmless substances after their use, minimizing their persistence and risk in the environment. acs.org

Table 2: Green Chemistry Principles in Fluorochemical Synthesis

| Principle | Traditional Approach | Green/Sustainable Alternative |

| Reagents | Use of hazardous HF, F2 gas. numberanalytics.comagchemigroup.eu | Direct synthesis from fluorspar with oxalic acid; use of reagents like Selectfluor. agchemigroup.euacs.org |

| Atom Economy | Multi-step syntheses with stoichiometric reagents and byproducts. paperpublications.org | Catalytic reactions, designing routes to maximize reactant incorporation. acs.org |

| Energy | High-temperature processes (e.g., >200°C for HF production). agchemigroup.eu | Reactions at ambient temperature; use of microwave or high-pressure activation. paperpublications.orgrsc.org |

| Catalysis | Use of stoichiometric reagents leading to significant waste. paperpublications.org | Employing recyclable chemical catalysts or highly specific biocatalysts. acs.orgpaperpublications.org |

| Solvents | Use of volatile organic compounds (VOCs). | Use of water, supercritical fluids, or electrochemical methods in benign media. numberanalytics.compaperpublications.org |

Reactivity and Mechanistic Investigations of 3,3 Difluoro 3 Phenylpropanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 3,3-difluoro-3-phenylpropanoic acid is a key functional group that participates in a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester. evitachem.com Similarly, amidation reactions can be carried out to produce amides. These reactions are fundamental in organic synthesis for creating new carbon-heteroatom bonds.

The formation of amides from carboxylic acids and amines is a common transformation. rsc.org For instance, 3-phenylpropanoic acid reacts with various amines, like N-methylbenzylamine and 4-methoxybenzylamine, to yield the corresponding amides in high yields. rsc.org Catalytic methods, such as those using borate (B1201080) esters like B(OCH2CF3)3, have been developed for efficient amidation of carboxylic acids, including N-protected amino acids and unprotected amino acids. ucl.ac.uk These methods often offer advantages like mild reaction conditions and high yields. ucl.ac.uk Another approach involves the use of amine-boranes, where the ratio of the carboxylic acid to the amine-borane can be optimized to maximize the amide yield. purdue.edu

Table 1: Examples of Amidation Reactions of Phenylpropanoic Acid Derivatives

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Phenylpropanoic acid | N-Methylbenzylamine | N-(Benzyl)-N-methyl]-3-phenylpropionamide | 95% | rsc.org |

| 3-Phenylpropanoic acid | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-3-phenylpropionamide | 72% | rsc.org |

| 3-Phenylpropanoic acid | 4-Methylbenzylamine | N-(4-Methylbenzyl)-3-phenylpropionamide | 81% | rsc.org |

Reduction to Alcohols and Amines

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. chemguide.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uklibretexts.org Due to the high reactivity of the reducing agent, isolating the aldehyde intermediate is generally not feasible. chemguide.co.uklibretexts.org The reaction is usually conducted in a dry ether solvent, followed by an acidic workup to yield the final alcohol product. chemguide.co.uk

Furthermore, the carboxylic acid can be converted into an amine through a process known as reductive amination. This involves the initial formation of an amide, followed by its reduction. A one-pot process has been developed for the synthesis of 3-amino-3-phenylpropionic acid esters from benzaldehyde (B42025), malonic acid, and ammonium (B1175870) acetate, followed by esterification. google.com Catalytic reductive amination of carboxylic acids can also be achieved using reagents like phenylsilane (B129415) in the presence of a catalyst such as zinc acetate. rsc.org

Decarboxylation Pathways and Control

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for β-keto acids, a class of compounds related to this compound. rsc.orgresearchgate.net For instance, 2,2-difluoro-3-oxo-3-phenylpropanoic acid can undergo decarboxylation to form difluoroenolate intermediates. rsc.org This process can be influenced by reaction conditions such as temperature and the presence of catalysts. rsc.orgrsc.org

The decarboxylation of similar compounds, such as 4,5-difluorophthalic acid, can be catalyzed by copper salts in solvents like N-methyl-2-pyrrolidone to produce difluorobenzoic acids. google.com The stability of the resulting carbanion or intermediate plays a crucial role in the ease of decarboxylation. The presence of the gem-difluoro group can influence the electronic environment and, consequently, the stability of intermediates, thereby affecting the decarboxylation pathway and its control.

Transformations Involving the Gem-Difluoro Moiety

The gem-difluoro group (CF₂) imparts unique reactivity to the molecule, influencing reactions at and adjacent to this moiety.

Reactivity of the Difluoromethylene Group

The difluoromethylene group is a key feature in many biologically active molecules and serves as a versatile synthetic handle. nih.govrsc.org This group can participate in various transformations. For example, gem-difluoroalkenes can be synthesized from related compounds and can undergo hydrogenation to form difluoromethyl groups (CHF₂). nih.gov The difluoromethylene group is considered a bioisostere of a carbonyl or ether oxygen, making it a valuable substituent in medicinal chemistry. beilstein-journals.org

Substitution Reactions Adjacent to the Difluoro Center

The presence of the gem-difluoro group significantly impacts the reactivity of the adjacent carbon atoms. The strong electron-withdrawing nature of the two fluorine atoms can activate the neighboring positions for nucleophilic attack or other transformations.

In related systems, such as β-lactams containing a CF₃ group, reactions can be induced at the position adjacent to the fluorinated carbon. nih.gov For example, dehydrofluorination of 4-CF₃-β-lactams can lead to the formation of gem-difluoroalkenes. nih.gov The specific reaction pathway can be influenced by the substituents on the adjacent carbon. nih.gov

Influence of Fluorine on Acidity and Tautomerism

The electronic properties of this compound are profoundly influenced by the two fluorine atoms at the β-position. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly impacts the molecule's acidity. researchgate.netlibretexts.org This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation by delocalizing the negative charge. Consequently, the acidity of the carboxylic acid is substantially increased compared to its non-fluorinated parent compound, 3-phenylpropanoic acid. researchgate.net In general, the pKa-lowering effect of fluorine substituents is more pronounced than that of other halogens like chlorine due to fluorine's superior electronegativity. libretexts.org

Table 1: Comparison of Acidity in Phenylpropanoic Acid and its Fluorinated Analogs

| Compound Name | Structure | Expected Acidity Trend (pKa) | Reason |

|---|---|---|---|

| 3-Phenylpropanoic acid | C₆H₅CH₂CH₂COOH | Baseline | Reference compound with no electron-withdrawing fluorine atoms. |

| 3-Fluoro-3-phenylpropanoic acid | C₆H₅CHFCH₂COOH | Lower pKa than parent | One fluorine atom provides a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion. |

| This compound | C₆H₅CF₂CH₂COOH | Lowest pKa in series | Two fluorine atoms provide a very strong cumulative inductive effect, leading to the greatest stabilization of the carboxylate anion and thus the highest acidity. |

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org The most prevalent type is prototropy, which can be seen as a form of acid-base behavior. wikipedia.org For carboxylic acids, tautomerism is generally limited to the resonance structures of the carboxyl group itself. In the case of this compound, there is no evidence in the reviewed literature of significant tautomerism beyond this. The presence of the difluoro group at the β-position does not create conditions for common tautomeric forms like keto-enol tautomerism, as seen in β-keto acids.

Electrophilic and Nucleophilic Reactions of the Phenyl Ring

The reactivity of the phenyl ring in this compound is dictated by the electronic nature of the -C(F₂)CH₂COOH substituent.

Electrophilic Aromatic Substitution (EAS): The gem-difluoro group is strongly electron-withdrawing. This deactivates the phenyl ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsher conditions compared to benzene (B151609) or activated derivatives. The substituent directs incoming electrophiles to the meta position due to the destabilization of ortho and para arenium ion intermediates.

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups and possess a good leaving group (such as a halide). science.gov While the -C(F₂)CH₂COOH group itself is not a leaving group, its strong deactivating nature would make the phenyl ring more susceptible to NAS if a suitable leaving group were present at the ortho or para positions.

Elucidation of Reaction Mechanisms

Understanding the precise pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

Reactions involving this compound can, under specific conditions, proceed through radical intermediates. The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃) due to a less pronounced electron-withdrawing effect and a different geometry. rsc.org Certain synthetic protocols, such as Minisci-type reactions or those employing specific fluorinating agents like Selectfluor®, are known to operate via radical pathways. rsc.orgresearchgate.netresearchgate.net For instance, the decarboxylation of related β-keto acids can be initiated to form radical species that then participate in subsequent bond-forming events. researchgate.net The study of such mechanisms often relies on techniques like the chemical trapping of transient intermediates to confirm their existence. nih.gov

A fundamental question in mechanistic studies is whether a reaction proceeds in a single, concerted step or through a multi-step pathway involving one or more intermediates. researchgate.net The choice between these pathways is influenced by factors such as the stability of potential intermediates, the nature of the leaving group, and the reaction conditions. researchgate.netacs.org

Stepwise Mechanism: This pathway involves the formation of a distinct intermediate, such as a carbocation or a carbanion. researchgate.net For example, an E1cB elimination mechanism is a stepwise process. Polar solvents often favor stepwise mechanisms by stabilizing charged intermediates. researchgate.net

Concerted Mechanism: In this pathway, all bond-breaking and bond-forming events occur simultaneously within a single transition state. Many cycloaddition reactions and certain substitution and elimination reactions follow concerted pathways. acs.orgmdpi.com

Computational studies, alongside experimental evidence like kinetic isotope effects, are powerful tools for distinguishing between these mechanistic alternatives and determining the structure of the transition state. fu-berlin.de For some reactions, a change in the leaving group or catalyst can cause a shift from a stepwise to a concerted mechanism. acs.org

Catalysts and additives play a pivotal role in the reactions of this compound and its derivatives, influencing reaction rates, selectivity, and even the mechanistic pathway.

Table 2: Examples of Catalysts and Additives in Reactions of Fluorinated Propanoic Acid Derivatives

| Catalyst/Additive Type | Example | Function/Reaction Type | Reference |

|---|---|---|---|

| Acid/Base Catalysts | Sulfuric acid, Sodium hydroxide | Standard esterification or hydrolysis of the carboxylic acid. | evitachem.com |

| Chiral Organocatalysts | Chiral Phosphoric Acids (CPAs), Cinchona Alkaloids (e.g., quinine (B1679958) derivatives) | Asymmetric transfer hydrogenation of related imines; Enantioselective proton shifts. | nih.govbeilstein-journals.org |

| Transition Metal Catalysts | Palladium, Rhodium, Copper complexes | Cross-coupling reactions (e.g., with arylboronic acids), C-H functionalization, decarboxylative alkylations. | rsc.orgrsc.orgacs.org |

| Additives for Selectivity | Inorganic bases (e.g., K₂CO₃), Silver salts | Control pH, act as halogen scavengers, or promote specific reaction pathways in metal-catalyzed processes. | researchgate.netnih.gov |

For instance, chiral phosphoric acids have been successfully employed as Brønsted acid catalysts in the asymmetric transfer hydrogenation of related 3,3-difluoro-3H-indoles, proceeding via the activation of an iminium intermediate. beilstein-journals.org Similarly, chiral quinine derivatives can catalyze enantioselective proton shifts in related systems. nih.gov Transition metals are indispensable for more complex transformations. Rhodium catalysts enable the coupling of arylboronic acids with fluorinated building blocks, acs.org while copper catalysts can facilitate decarboxylative reactions of related β-keto acids. rsc.org The choice of ligands, solvents, and additives is often critical to prevent side reactions and achieve high yields and selectivity. acs.orgnih.gov

Applications As a Key Building Block in Complex Molecule Synthesis

Precursor to Fluorinated Amino Acid Derivatives

The synthesis of fluorinated amino acids is a significant area of research, as the incorporation of fluorine can enhance the metabolic stability and binding affinity of peptides and other bioactive molecules. researchgate.net 3,3-Difluoro-3-phenylpropanoic acid serves as a key starting material for the preparation of α,α-difluoro-β-amino acids and their subsequent incorporation into peptide chains.

The transformation of this compound into α,α-difluoro-β-amino acids is a critical step in leveraging its synthetic potential. One common strategy involves the conversion of the carboxylic acid to an amide, followed by a Hoffman rearrangement to install the β-amino group. For instance, the racemic Boc-protected β,β-difluoro-Phe-OH can be synthesized from its corresponding ester. iris-biotech.de Another approach involves the Reformatsky reaction, where aldimines react with bromodifluoroacetamides to directly yield α,α-difluoro-β-amino amides. rsc.org This method has been shown to produce various N-PMP protected α,α-difluoro-β-amino-β-aryl amides in good yields. rsc.org The resulting enantiomerically pure, protected β-amino esters can be readily transformed into the corresponding acids, amides, and amines. nih.gov

Enzymatic methods have also been developed for the efficient synthesis of β-fluorophenyl-substituted β-amino acid enantiomers. mdpi.com Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts provides access to both (R)- and (S)-enantiomers with high enantiomeric excess. mdpi.com

Table 1: Synthesis of α,α-Difluoro-β-Amino Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate and N-tert-butylsulfinimines | Reformatsky reaction | β-tert-butylsulfinamyl-β-substituted α,α-difluoropropionates | Diastereomeric ratios 80:20 to 95:5 | nih.gov |

| Aldimines and bromodifluoroacetamides | Zinc-promoted Reformatsky reaction | N-PMP protected α,α-difluoro-β-amino-β-aryl amides | 64-95% | rsc.org |

| Racemic β-amino carboxylic ester hydrochloride salts | Lipase PSIM, iPr2O, Et3N, H2O | (R)- and (S)-β-fluorophenyl-substituted β-amino acids | >48% | mdpi.com |

Once synthesized, α,α-difluoro-β-amino acids derived from this compound are valuable building blocks for creating fluorinated peptides. iris-biotech.denih.gov The presence of the gem-difluoro unit can significantly impact the conformational properties and proteolytic stability of the resulting peptides. thieme-connect.comfluorochem.co.uk The incorporation of these fluorinated amino acids can be achieved using standard peptide coupling methods. fluorochem.co.uk For example, dipeptides containing β,β-difluoroalanine have been successfully synthesized. nih.gov The resulting fluoro-peptides are of interest for their potential as enzyme inhibitors and therapeutic agents. iris-biotech.denih.gov

The synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction has also been reported. molaid.comnais.net.cn This one-pot reaction allows for the rapid construction of complex peptide-like structures.

Intermediate in the Construction of Fluoro-Heterocyclic Systems

The unique reactivity of this compound and its derivatives makes them useful intermediates in the synthesis of fluorinated heterocyclic compounds. google.com While direct applications of this compound in this context are not extensively documented in the provided search results, the functional groups present in its derivatives, such as the amino and carboxylic acid moieties in the corresponding β-amino acids, provide handles for cyclization reactions to form various heterocyclic rings. For instance, fluorinated β-amino acids can be used to construct fluorinated β-lactams, which are themselves important precursors for other heterocyclic systems. researchgate.net

Utility in the Synthesis of Advanced Organofluorine Compounds

Beyond amino acids and heterocycles, this compound serves as a platform for the synthesis of a broader range of advanced organofluorine compounds. researchgate.net The strategic placement of the difluoromethylene group influences the electronic properties of the molecule and provides a stable anchor for further functionalization.

Derivatives of this compound can be utilized in the synthesis of fluorinated aldols and ketones. For example, the corresponding ethyl ester, ethyl 3,3-difluoro-3-phenylpropanoate, can be used as a precursor. fluorochem.co.uk Decarboxylative aldol (B89426) reactions of α,α-difluoro-β-ketocarboxylate salts with carbonyl compounds can produce α,α-difluoro-β-hydroxy ketones in good yields. researchgate.net Furthermore, the direct deprotonation of α,α-difluoromethyl ketones, which can be derived from related starting materials, allows for their functionalization with aldehydes to yield α,α-difluoro-β-hydroxy ketones. researchgate.net These fluorinated ketones are valuable intermediates in organic synthesis and have been investigated for their biological activities. cas.cnolemiss.edu

Table 2: Synthesis of Fluorinated Aldols and Ketones

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| α,α-difluoro-β-ketocarboxylate salt, carbonyl compounds | ZnCl2/N,N,N′,N′-tetramethylethylenediamine | α,α-difluoro-β-hydroxy ketones | up to 99% | researchgate.net |

| α,α-difluoromethyl ketones, aldehydes | Catalytic organosuperbase, silane (B1218182) additive | α,α-difluoro-β-hydroxy ketones | High | researchgate.net |

| (Z)-4,4,4-trifluoro-3-hydroxy-1-(naphthalen-2-yl)but-2-en-1-one, aldehyde | LiBr, Et3N | 2,2-difluoro-3-hydroxy-1-(naphthalen-2-yl)-octa-4,6-dien-1-one | 26% | olemiss.edu |

| (Z)-4,4,4-trifluoro-3-hydroxy-1-(naphthalen-2-yl)but-2-en-1-one, 4-methoxybenzaldehyde | LiBr, Et3N | 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)-1-(naphthalen-2-yl)-propan-1-one | 67% | olemiss.edu |

The difluorophenylpropanoic acid scaffold can also be a starting point for the synthesis of other functionalized alkyl fluorides. While direct transformations of the parent acid are not explicitly detailed in the search results, the principles of organofluorine chemistry suggest that the carboxylic acid group can be converted into other functionalities, leading to a variety of difluorinated alkyl compounds. The development of methods for the preparation of enantioenriched tertiary alkyl fluorides is an active area of research, and precursors derived from this compound could potentially be utilized in such synthetic strategies. escholarship.org The synthesis of fluorinated functional compounds, including carboxylic acids, esters, and ketones, can be achieved through direct fluorination methods, although this is a general approach not specific to this compound. google.com

Role in Stereoselective Total Synthesis Efforts

The application of this compound and its derivatives in stereoselective total synthesis is a developing area of research. The inherent chirality that can be established at the carbon atom bearing the carboxyl group, coupled with the influence of the difluorinated benzylic stereocenter, provides a valuable platform for the asymmetric synthesis of complex targets.

One notable example involves the use of a chiral derivative of this compound in the synthesis of difluorinated pseudopeptides. Specifically, 2,2-difluoro-3-(2-hydroxy-1R-phenylethylamino)-3S-phenylpropionic acid has been employed as a key component in the Ugi four-component reaction (4-CR). researchgate.net This multicomponent reaction allows for the rapid assembly of complex peptide-like structures from simple starting materials.

In this approach, the stereochemistry of the amino acid derivative, originating from a synthetic pathway involving a derivative of this compound, dictates the stereochemical outcome of the Ugi reaction. The reaction of the chiral difluoro-β-amino acid with an aldehyde, an isocyanide, and another carboxylic acid component proceeds with high diastereoselectivity, affording complex difluorinated pseudopeptides. researchgate.net The stereocenters present in the 2,2-difluoro-3-aminophenylpropionic acid backbone effectively control the spatial orientation of the newly formed stereocenter in the Ugi product.

The following table summarizes the key aspects of this stereoselective application:

| Starting Material | Reaction | Key Feature | Product Class | Ref |

| 2,2-Difluoro-3-(2-hydroxy-1R-phenylethylamino)-3S-phenylpropionic acid | Ugi Four-Component Reaction | Stereochemical control from the chiral difluoro-β-amino acid backbone | Difluorinated Pseudopeptides | researchgate.net |

While the direct total synthesis of a complex natural product originating from this compound is not yet extensively documented in publicly available literature, the aforementioned example with pseudopeptides underscores the potential of this building block. The ability to control stereochemistry in a multicomponent reaction is a significant finding, as these reactions are highly valued for their efficiency and ability to generate molecular diversity.

Further research in this area is likely to expand the utility of chiral derivatives of this compound to the total synthesis of other complex molecules, including natural products and their analogues. The unique conformational constraints and electronic properties imparted by the gem-difluoro group make it an attractive synthon for medicinal chemistry and drug discovery programs.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic landscape of 3,3-Difluoro-3-phenylpropanoic acid is significantly influenced by the highly electronegative fluorine atoms. This section delves into the computational analysis of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of fluorinated organic molecules. acs.org DFT calculations allow for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For fluorinated carboxylic acids, DFT methods like B3LYP, M06-2X, and MN15 are commonly employed to compute thermodynamic properties such as standard enthalpies of formation. acs.org The choice of functional can be critical; for instance, the M06-2X functional has been shown to be superior in accurately predicting the C–F normal modes in highly fluorinated carboxylic acids compared to the more common B3LYP. uantwerpen.be

Computational studies on related fluorinated carboxylic acids have demonstrated that increasing the degree of fluorination generally leads to an increase in the acid's pKa, although the position of the fluorine atoms relative to the carboxylic acid group has a substantial impact. nih.gov DFT calculations have also been used to explore the intramolecular interactions in similar molecules, such as the potential for π-π interactions between phenyl and fluorinated phenyl groups, which can influence conformational preferences and reactivity. acs.org

Table 1: Predicted Physicochemical Properties of Related Fluorinated Carboxylic Acids (DFT Studies)

| Property | Method | Finding | Reference |

| Enthalpies of Formation (ΔfH°298) | CBS-APNO | Showed the smallest standard deviation among tested methods. | acs.org |

| pKa | COSMO-RS | Generally increases with decreased fluorination. | nih.gov |

| C-F Normal Modes | M06-2X | More accurate predictions than B3LYP. | uantwerpen.be |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Stereochemical Preferences

For similar chiral fluorinated molecules, computational methods are essential for assigning the absolute configuration by comparing calculated vibrational circular dichroism (VCD) or molecular rotational resonance (MRR) spectra with experimental data. uantwerpen.be The process requires a thorough conformational search to ensure that all relevant low-energy conformers are included in the Boltzmann averaging for the final predicted spectrum. uantwerpen.be In related systems like 3-phenylpropanoic acid derivatives, DFT calculations have been used to determine stable conformations and their corresponding carbonyl frequencies. acs.org

Mechanistic Probing via Quantum Chemistry

Quantum chemistry calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving the formation or transformation of this compound.

Transition State Characterization

Identifying and characterizing transition states is a cornerstone of mechanistic studies. Transition state theory, coupled with quantum chemical calculations, allows for the determination of the geometry and energy of the highest point along the reaction coordinate. While specific transition state calculations for reactions directly involving this compound are not widely published, studies on analogous systems provide a framework for understanding potential reaction pathways. For instance, DFT calculations have been used to study the transition states in the synthesis of complex molecules where fluorinated phenylpropanoic acid derivatives could be intermediates.

Reaction Pathway Energetics

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. This energetic landscape reveals the feasibility of a proposed mechanism and can explain observed product distributions. Studies on fluorinated carboxylic acids have used high-level ab initio methods like CBS-QB3, CBS-APNO, and G4 to determine accurate enthalpies of formation, which are fundamental to understanding reaction energetics. acs.org The stability and reaction paths of these molecules are of interest in various fields, from environmental science to biochemistry. acs.org

Prediction of Reactivity and Selectivity

Computational models can predict how a molecule like this compound will behave in a chemical reaction, including its reactivity and the selectivity of its transformations. For example, computational studies on the acid dissociation constants (pKa) of perfluoroalkyl carboxylic acids have shown that the electronic character of the carboxylic acid headgroup is not substantially influenced by increasing the perfluoroalkyl chain length. researchgate.net

In the context of asymmetric synthesis, computational models can help rationalize the stereochemical outcome of reactions. For related chiral β,β-difluoro-α-amino acids, biomimetic studies have explored enantioselective proton shifts, where the catalyst's structure dictates the chirality of the product. nih.gov DFT calculations can be employed to model the interactions between the substrate and the chiral catalyst in the transition state, thereby explaining the observed enantioselectivity.

Substituent Effects on Chemical Properties

The chemical properties of this compound can be significantly influenced by the presence of various substituents on the phenyl ring. These substituents can alter the electronic environment of the molecule, thereby affecting its acidity, reactivity, and other chemical characteristics. The principles governing these effects are primarily based on the substituent's ability to donate or withdraw electron density through inductive and resonance effects.

Research Findings

While specific experimental studies on the substituent effects for this compound are not extensively documented in publicly available literature, the behavior can be predicted based on well-established principles of physical organic chemistry, particularly the study of substituted benzoic acids and other phenylalkanoic acids. libretexts.orgpressbooks.pubviu.ca

Inductive Effects: The gem-difluoro group at the benzylic position is a strong electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent compound compared to 3-phenylpropanoic acid. Substituents on the phenyl ring will further modulate this acidity. Electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups, will further increase acidity by pulling electron density away from the carboxylic acid group and stabilizing the conjugate base. libretexts.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), will decrease acidity by pushing electron density towards the carboxyl group, destabilizing the conjugate base. libretexts.org

Hammett Equation: The quantitative impact of substituents on the reactivity and equilibrium constants of aromatic compounds is often described by the Hammett equation. viu.catubitak.gov.tr This linear free-energy relationship correlates the reaction rate or equilibrium constant for a series of substituted aromatic compounds with two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these substituent effects. viu.ca For the dissociation of substituted benzoic acids in water at 25°C, ρ is defined as 1.00. viu.ca For 3-phenylpropanoic acids, the ρ value is smaller, indicating that the effect of the substituent is attenuated by the intervening methylene (B1212753) groups. viu.ca In the case of this compound, the strong inductive effect of the difluoro group would likely lead to a different ρ value, reflecting the modified sensitivity of the carboxylic acid to the electronic effects of the phenyl substituents.

Illustrative Data Tables

The following tables illustrate the expected trends in the acidity (pKa) of substituted 3,3-Difluoro-3-phenylpropanoic acids based on the electronic nature of the substituents. The pKa values are hypothetical and serve to demonstrate the principles of substituent effects.

Table 1: Expected Effect of para-Substituents on the Acidity of this compound

| Substituent (X) | Substituent Type | Expected pKa Change (relative to X=H) | Predicted Relative Acidity |

| -NO₂ | Strong Electron-Withdrawing | Decrease | Stronger Acid |

| -CN | Moderate Electron-Withdrawing | Decrease | Stronger Acid |

| -Cl | Weak Electron-Withdrawing | Slight Decrease | Slightly Stronger Acid |

| -H | Reference | 0 | - |

| -CH₃ | Weak Electron-Donating | Slight Increase | Slightly Weaker Acid |

| -OCH₃ | Strong Electron-Donating (Resonance) | Increase | Weaker Acid |

Table 2: Comparison of Hammett Substituent Constants (σ)

This table provides standard Hammett constants for common substituents to quantify their electronic influence. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. These constants are used in the Hammett equation to predict reaction rates and equilibrium constants.

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from established physical organic chemistry principles. viu.ca

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure and dynamics of 3,3-Difluoro-3-phenylpropanoic acid. Different nuclei, such as ¹H, ¹³C, and ¹⁹F, offer unique insights into the compound's constitution and its transformations during chemical reactions.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound. The ¹H NMR spectrum typically reveals signals corresponding to the protons of the phenyl group and the methylene (B1212753) protons of the propanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution on the phenyl ring. The methylene protons adjacent to the difluorinated carbon and the carboxylic acid group exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carboxylic acid carbon, the difluorinated quaternary carbon, the methylene carbon, and the carbons of the phenyl ring. The signal for the carbon atom bonded to the fluorine atoms (C3) is characteristically split into a triplet due to one-bond carbon-fluorine coupling (¹JCF).

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpropanoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 3-Phenylpropanoic acid | ¹H NMR | ~7.2-7.4 (m, 5H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂) | Aromatic and aliphatic protons. upb.ro |

| ¹³C NMR | ~179 (C=O), ~140 (Ar-C), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126.2 (Ar-CH), ~35 (CH₂), ~30 (CH₂) | Carboxylic, aromatic, and aliphatic carbons. upb.ro | |

| 2,2-Difluoro-3-oxo-3-phenylpropanoic acid | ¹H NMR (CDCl₃, 400 MHz) | 8.36 (s, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.65 (t, J = 8.0 Hz, 1H), 7.49 (t, J = 8.0 Hz, 2H) | Signals for the carboxylic acid proton and aromatic protons. rsc.org |

| ¹³C NMR | Data not explicitly provided in the search results. | - |

¹⁹F NMR for Monitoring Fluorination and Byproduct Formation

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for studying fluorinated compounds like this compound. The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms, the chemical shift of which is indicative of the gem-difluoroalkyl moiety.

This technique is particularly valuable for monitoring the progress of fluorination reactions. researchgate.net The appearance of the characteristic ¹⁹F signal of the desired product and the disappearance of the signals of fluorinating agents or fluorinated intermediates can be tracked over time. Furthermore, the formation of any fluorinated byproducts can be readily detected and quantified, providing crucial insights into reaction selectivity and potential side reactions. researchgate.net For instance, in the synthesis of related α,α-difluoro-β-hydroxy ketones, ¹⁹F NMR was used to characterize the products, showing distinct signals for the difluoromethylene group. rsc.org

Table 2: Representative ¹⁹F NMR Data for Related Fluorinated Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2,2-Difluoro-3-oxo-3-phenylpropanoic acid | CDCl₃ | -107.7 (s) | rsc.org |

| 2,2-Difluoro-1-phenylethanone | CDCl₃ | -122.1 (s) | rsc.org |

| Aryl-CF₂-CH(OH)-R | CDCl₃ | -104 to -116 (dd) | rsc.org |

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the unambiguous assignment of all ¹H and ¹³C signals and for elucidating complex structural features.

COSY: This experiment establishes correlations between coupled protons, helping to identify the spin systems within the molecule, such as the protons of the phenyl ring and the methylene protons of the propanoic acid chain.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the known ¹H assignments.

HMBC: This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule, for example, linking the phenyl group to the propanoic acid chain via correlations from the benzylic protons to the aromatic carbons.

While specific 2D NMR studies on this compound are not detailed in the provided search results, the application of these techniques is a standard and essential practice in the structural elucidation of novel organic molecules.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound. It is widely used for reaction monitoring and for the identification of the final product as well as any intermediates or byproducts.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. This is a crucial step in confirming the identity of the synthesized compound. The experimentally determined exact mass is compared with the calculated mass for the expected molecular formula (C₉H₈F₂O₂). HRMS data for related fluorinated compounds have been reported, confirming their elemental composition. rsc.orgbeilstein-journals.org

Table 3: Predicted Collision Cross Section Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.05652 | 135.0 |

| [M+Na]⁺ | 209.03846 | 142.5 |

| [M-H]⁻ | 185.04196 | 134.7 |

Data from PubChemLite. uni.lu

Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the connectivity of the atoms within the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the carboxylic acid group, water, or fragments containing the difluorophenylmethyl moiety. The study of the fragmentation patterns of related difluorinated compounds has been used to confirm their structure. researchgate.netuakron.edu For example, in the analysis of 3,3-difluoro-1-halo-2-arylcyclopropenes, MS/MS was used to analyze the structure of fragment ions. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation and quantification of the compound from impurities and the determination of its enantiomeric purity. These methods are crucial for quality control and for characterizing the products of synthetic procedures.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape.

In research involving related compounds such as 3-oxo-3-phenylpropanoic acid, GC has been effectively used to monitor reaction progress and analyze product distribution. researchgate.net For instance, in studies of decarboxylative fluorination, GC analysis allows for the quantification of the desired fluorinated products and any by-products, providing critical data for reaction optimization. researchgate.net The general approach involves the separation of components in a gaseous mobile phase, with detection commonly performed by a flame ionization detector (FID), which offers high sensitivity for organic compounds.

A typical GC method for a related compound, propionic acid, utilized a packed column with 0.3% (w/w) Carbowax 20M and 0.1% phosphoric acid on a Carbopack C support, demonstrating the separation of volatile fatty acids. cerealsgrains.org While specific conditions for this compound are not detailed in the provided search results, a similar approach with appropriate temperature programming would be expected.

Table 1: Illustrative GC Parameters for Volatile Fatty Acid Analysis

| Parameter | Value |

|---|---|

| Column | 75 cm x 4 mm i.d. borosilicate-glass |

| Stationary Phase | 0.3% (w/w) Carbowax 20M and 0.1% phosphoric acid on 60-80 mesh Carbopack C |

| Carrier Gas | Nitrogen |

| Flow Rate | 41 ml/min |

| Injector Temperature | 121°C |

| Column Temperature | 119°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 208°C |

Data is illustrative and based on the analysis of propionic acid. cerealsgrains.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile or thermally labile compounds like this compound. It offers high resolution and sensitivity for the separation of the main compound from its impurities.

Reversed-phase HPLC is a common mode for the analysis of phenylpropanoic acid derivatives. For example, a method was developed for 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, using a zirconia-based stationary phase (Zr-CARB) with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. researchgate.net The use of UV detection is standard for aromatic compounds, with the wavelength selected to maximize the absorbance of the analyte.

A general HPLC method for the analysis of organic acids might employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid solution) and an organic modifier like acetonitrile. mdpi.com The gradient or isocratic elution is optimized to achieve baseline separation of all components.

Table 2: Example HPLC Conditions for the Analysis of a Phenylpropanoic Acid Derivative

| Parameter | Value |

|---|---|

| Column | Zr-CARB, 150 mm x 4.6 mm i.d., 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v) |

| Flow Rate | 1.2 ml/min |

| Temperature | 80°C |

| Detection | Fluorescence (Excitation: 220 nm, Emission: 285 nm) |

Data is for the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid. researchgate.net

Chiral Chromatography for Enantiomeric Purity

For chiral molecules such as this compound, which can exist as a pair of enantiomers, determining the enantiomeric excess (ee) is critical, especially in the context of asymmetric synthesis. Chiral chromatography is the gold standard for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are widely used for the separation of a broad range of racemates, including carboxylic acids. researchgate.net

In the enantioselective synthesis of related β,β-difluoro-α-amino acid derivatives, chiral-phase HPLC was instrumental in determining the enantiomeric excess of the products. nih.gov The separation is typically achieved in normal-phase or reversed-phase mode, depending on the specific CSP and analyte. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) for normal-phase, is crucial for achieving optimal resolution. researchgate.net

Table 3: General Conditions for Chiral HPLC Separation of Carboxylic Acids

| Parameter | Typical Value/Type |

|---|---|

| Column | Chiralcel OD-H or Chiralpak AD |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol with a small amount of acid modifier (e.g., TFA) |

| Detection | UV (e.g., 220 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

These are general conditions and require optimization for a specific analyte. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure (for derivatives)

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. For derivatives of this compound, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While the crystal structure of this compound itself is not available in the searched literature, studies on related dihalogenated propanoic acid derivatives have demonstrated the power of this technique. For example, the crystal structure of 2,3-Dibromo-3-phenylpropanoic acid revealed details about its molecular conformation and intermolecular interactions, such as the formation of inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for a Dihalogenated Phenylpropanoic Acid Derivative (2,3-Dibromo-3-phenylpropanoic acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.0278 (1) |

| b (Å) | 9.7105 (1) |

| c (Å) | 29.2970 (4) |

| Volume (ų) | 1999.33 (4) |

| Temperature (K) | 100 (2) |

Data from the crystallographic study of 2,3-Dibromo-3-phenylpropanoic acid. nih.gov

Future Perspectives in 3,3 Difluoro 3 Phenylpropanoic Acid Research

Emerging Synthetic Strategies and Reagents

The development of efficient and novel synthetic routes to 3,3-Difluoro-3-phenylpropanoic acid and its precursors is critical for advancing its application. Future research is trending away from harsh and classical fluorination methods towards more elegant and atom-economical strategies.

One promising area is the use of decarboxylative reactions . For instance, a decarboxylative aldol (B89426) reaction using an α,α-difluoro-β-ketocarboxylate salt has been shown to be a facile method for generating a difluoroenolate, a key intermediate. rsc.org The reaction of potassium 2,2-difluoro-3-oxo-3-phenylpropanoate with various aldehydes proceeds smoothly to provide α,α-difluoro-β-hydroxy ketones, which are direct precursors to the target acid structure. rsc.org Similarly, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids represents a powerful method for installing fluorine atoms under mild, aqueous conditions, a strategy that could be adapted for precursors of this compound. beilstein-journals.org

New fluorinating reagents are also expanding the synthetic toolkit. Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are being employed for the chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, which are common starting materials. mdpi.com Catalyst- and base-free fluorination using Selectfluor in aqueous media presents an environmentally friendly and practical approach. mdpi.com Furthermore, the development of reagents that combine redox stability with high fluorine-transfer ability, such as NFSI, is enabling transition-metal-free radical fluorination pathways. mdpi.com

Electrochemical synthesis is another burgeoning field that offers a green and efficient alternative to traditional methods. researchgate.net While demonstrated for related trifluoromethylated analogues, electrochemical carboxylation using CO2 as a C1 source presents a novel and sustainable approach for synthesizing α-aryl-substituted carboxylic acids. researchgate.net Adapting this electromethodology to difluoro-containing precursors could provide a direct and environmentally benign route to this compound.

Table 1: Emerging Synthetic Strategies

| Strategy | Key Reagents/Conditions | Precursor/Intermediate | Potential Advantage | Reference |

|---|---|---|---|---|

| Decarboxylative Aldol Reaction | Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate, ZnCl2/TMEDA | Difluoroenolate | Mild conditions, bench-stable salt | rsc.org |

| Silver-Catalyzed Decarboxylative Fluorination | AgNO3, Selectfluor | Aliphatic Carboxylic Acids | Mild, radical-based, aqueous compatible | beilstein-journals.org |

| Selective Fluorination | Selectfluor, NFSI | 1,3-Dicarbonyl Compounds | High chemoselectivity, green conditions | mdpi.com |

| Electrochemical Carboxylation | (1-bromo-2,2-difluoroethyl)benzene (hypothetical), CO2, Electric Current | Aryl-dihaloethyl precursors | Sustainable, uses CO2, avoids stoichiometric reagents | researchgate.net |

Advancements in Catalytic Asymmetric Fluorination

The synthesis of enantiomerically pure fluorinated compounds is of utmost importance, as stereochemistry often dictates biological activity. Significant strides are being made in catalytic asymmetric fluorination to control the stereocenter adjacent to the difluoromethyl group in precursors to this compound.

A major breakthrough is the use of nucleophilic fluorine sources in asymmetric catalysis. Researchers have reported a highly enantioselective fluorination (up to >99% ee) using the inexpensive and stable reagent BF3·Et2O as the fluorine source, activated by a chiral iodine catalyst. nih.gov This method provides direct access to chiral fluorinated products and opens new avenues for asymmetric nucleophilic fluorinations. nih.gov Other nucleophilic sources like Et3N·3HF have been used with chiral iridium complexes for the asymmetric fluorination of allylic trichloroacetimidates, overcoming challenges in forming secondary allylic fluorides with high stereocontrol. beilstein-journals.org

Transition-metal catalysis continues to evolve with new catalyst systems. Chiral complexes of Nickel(II) and Scandium(III) have been successfully employed for the highly enantioselective fluorination of β-ketoesters and oxindoles using NFSI as the fluorine source. beilstein-journals.org These methods achieve excellent yields and enantioselectivities (89–99% ee) and demonstrate the broad applicability of metal-catalyzed approaches. beilstein-journals.org

Beyond metal catalysis, organocatalysis offers a powerful alternative. A biomimetic, enantioselective nih.govresearchgate.net-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives has been developed to produce β,β-difluoro-α-amino amides with high enantiomeric ratios. nih.gov This strategy represents an efficient, metal-free method for creating chiral centers in difluorinated molecules. nih.gov Another advanced strategy involves the enantioselective desymmetrization of difluoromethylene groups through transition-metal-catalyzed C–F bond activation, a sophisticated technique for installing chirality. escholarship.org

Table 2: Comparison of Asymmetric Fluorination Systems

| Catalyst Type | Catalyst Example | Fluorine Source | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Iodine Catalyst | Chiral Iodine | BF3·Et2O | First asymmetric use of BF3·Et2O as nucleophilic source | Up to >99% | nih.gov |

| Transition Metal (Iridium) | Chiral-diene-ligated Ir complex | Et3N·3HF | High regio- and stereocontrol for allylic fluorides | Excellent | beilstein-journals.org |

| Transition Metal (Scandium) | Sc(III)/N,N'-dioxide complex | NFSI | Asymmetric C-H fluorination | 89–99% | beilstein-journals.org |

| Organocatalyst | Chiral Quinine Derivatives | Internal (proton shift) | Biomimetic nih.govresearchgate.net-proton shift | High | nih.gov |

Novel Synthetic Applications and Derivative Design

The true potential of this compound lies in its use as a versatile scaffold for designing novel derivatives with tailored properties. The gem-difluoromethylene group is often used as a bioisostere for other functionalities, such as carbonyl groups, ether linkages, or hydroxyl groups, which can lead to improved pharmacological profiles. thieme-connect.comnih.gov